

(R)-(+)-2-Chloropropionic Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (R)-(+)-2-Chloropropionic acid

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(R)-(+)-2-Chloropropionic acid, a vital chiral building block, plays a significant role in the synthesis of pharmaceuticals and agrochemicals. Its specific stereochemistry is crucial for the biological activity of many target molecules, making its enantiomerically pure synthesis and application a key focus of research and development. This technical guide provides an in-depth review of the existing literature on **(R)-(+)-2-Chloropropionic acid**, covering its physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its role in drug development and as a herbicide.

Physicochemical Properties

(R)-(+)-2-Chloropropionic acid is a colorless to yellow or brown transparent liquid.^{[1][2]} A comprehensive summary of its key physicochemical properties is presented in the table below.

Property	Value	References
Molecular Formula	C3H5ClO2	[1][3]
Molecular Weight	108.52 g/mol	[1][2]
CAS Number	7474-05-7	[4]
Appearance	Yellow to brown transparent liquid	[5][6]
Boiling Point	185-188 °C	[1][4][7]
Density	1.258 g/mL at 20 °C	[1][4][7]
Refractive Index	n20/D 1.4345	[4][7]
Optical Activity	[α]20/D +14°, neat	[7]
Flash Point	101 °C (closed cup)	[7]
Purity	≥ 98%	[6]

Synthesis of (R)-(+)-2-Chloropropionic Acid

The enantioselective synthesis of **(R)-(+)-2-Chloropropionic acid** is of paramount importance to ensure the stereochemical integrity of the final products. Several methods have been reported in the literature, with the most common approaches involving chemical resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

Experimental Protocol: Synthesis from L-Lactic Acid

One documented method involves a three-step synthesis starting from L-lactic acid.[8] This procedure includes esterification, chlorination, and subsequent hydrolysis to yield the desired product.[8]

Step 1: Synthesis of L-lactic acid ethyl ester

- In a three-necked flask equipped with a reflux condenser, a separator, and a thermometer, combine 88 ml (1.5 mol) of anhydrous ethanol, 53 g (0.5 mol) of L-lactic acid, 200 ml of benzene, 2 ml of concentrated sulfuric acid, and a small amount of zeolite.[8]

- Heat the mixture to reflux and continuously separate the water formed during the reaction.
- Once the theoretical amount of water has been collected, cool the reaction mixture.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation to obtain L-lactic acid ethyl ester.

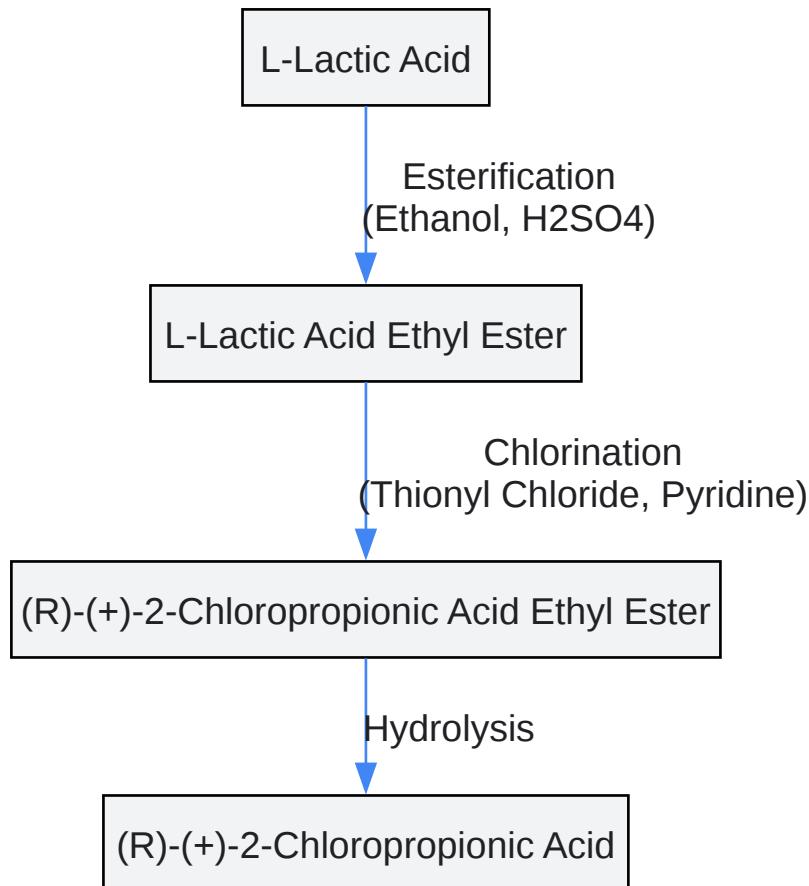
Step 2: Synthesis of **(R)-(+)-2-chloropropionic acid** ethyl ester

- In a three-necked flask equipped with a dropping funnel, a condenser, and a gas absorption device, add 54.8 g (0.46 mol) of thionyl chloride, 47.2 g (0.4 mol) of L-lactic acid ethyl ester, and 40 ml (0.48 mol) of pyridine.[8]
- Heat the mixture to 45°C and stir for 2 hours.[8]
- Cool the reaction to room temperature and filter.
- The filtrate is subjected to vacuum distillation to remove low-boiling thionyl chloride and pyridine.[8]
- Further vacuum distillation affords the colorless, oily **(R)-(+)-2-chloropropionic acid** ethyl ester (34-36°C/10 mmHg) with a yield of 72%. [8]

Step 3: Synthesis of **(R)-(+)-2-chloropropionic acid**

- Hydrolyze the **(R)-(+)-2-chloropropionic acid** ethyl ester to obtain the final product. The total yield for this three-step process is reported to be 52.6%. [8]

Synthesis of (R)-(+)-2-Chloropropionic Acid from L-Lactic Acid

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A simplified workflow for the synthesis of **(R)-(+)-2-Chloropropionic acid**.

Other reported synthetic routes include the resolution of racemic 2-chloropropionic acid using optically active amines or enzymatic methods.^[9] For instance, porcine pancreatic lipase can be used for the selective hydrolysis of racemic 2-chloropropionate esters.^[9] Additionally, (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid.^[10] [\[11\]](#)

Applications in Drug Development and Agrochemicals

(R)-(+)-2-Chloropropionic acid is a versatile chiral building block with significant applications in the pharmaceutical and agricultural industries.[\[1\]](#)[\[12\]](#)

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various chiral drugs.[\[1\]](#) Its incorporation into a molecule can significantly influence its pharmacological activity and reduce side effects.[\[1\]](#) For example, it is used in the synthesis of pseudodipeptides, which are important in drug discovery.[\[5\]](#) (R)-(+)-2-chloropropionyl chloride, a derivative, is a key intermediate in the synthesis of potential phosphodiesterase inhibitors.[\[4\]](#)

Agrochemical Applications

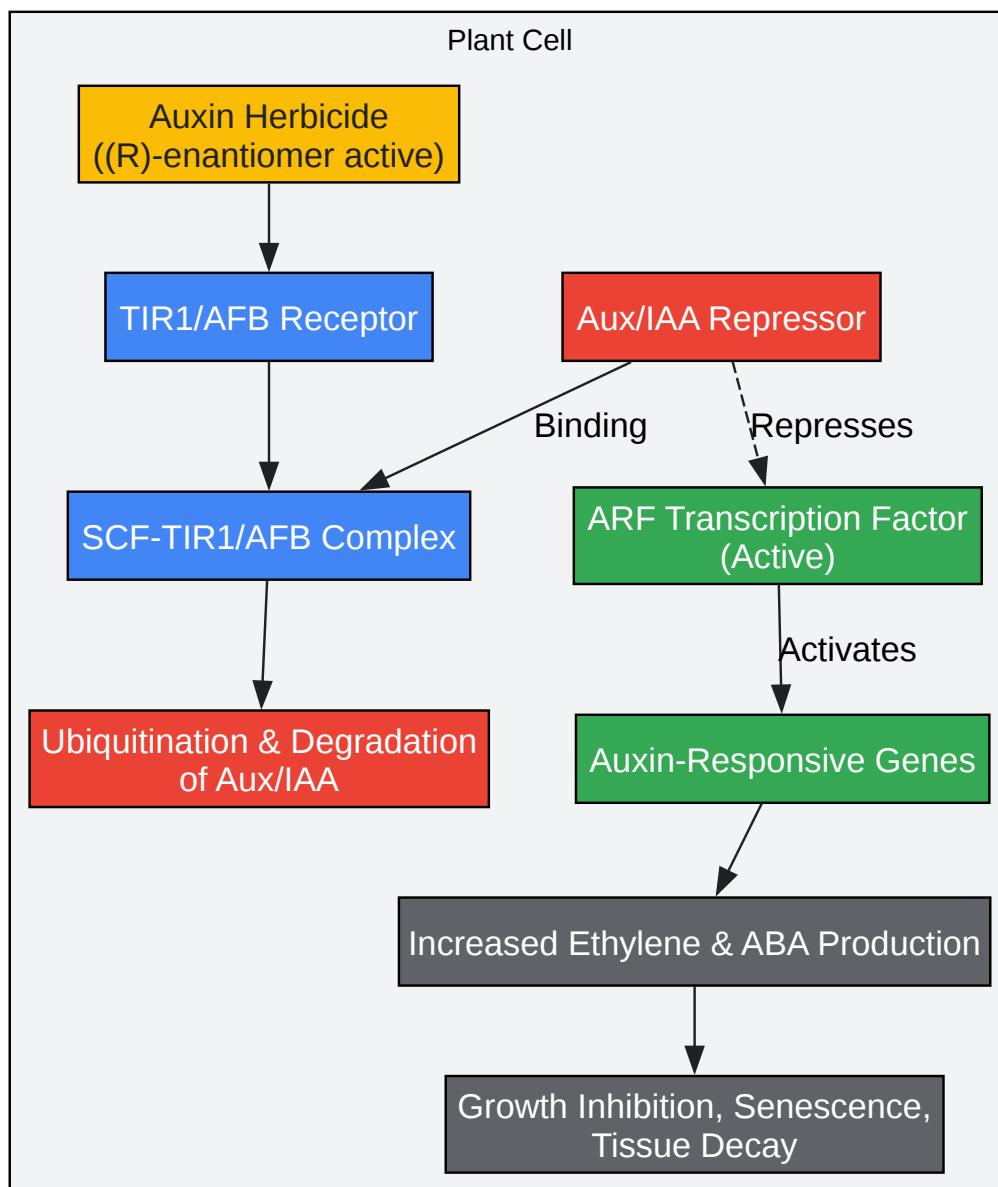
(R)-(+)-2-Chloropropionic acid and its derivatives are widely used in the formulation of herbicides.[\[1\]](#)[\[12\]](#) Many commercial herbicides are based on aryloxyphenoxypropionic acids, and the (R)-enantiomer is often the more biologically active isomer.[\[13\]](#) Racemic 2-chloropropionic acid is a precursor for herbicides like Dalapon.[\[14\]](#) The use of the enantiomerically pure (R)-isomer can lead to more effective and environmentally friendly crop protection agents by reducing the application rates and minimizing the impact of the inactive isomer on the environment.[\[13\]](#)

Biological Activity: Mechanism of Action as an Auxin Herbicide

Herbicides derived from 2-chloropropionic acid often act as synthetic auxins.[\[15\]](#)[\[16\]](#) Auxins are a class of plant hormones that regulate various aspects of plant growth and development.[\[16\]](#) [\[17\]](#) At high concentrations, synthetic auxins disrupt normal plant growth, leading to uncontrolled cell division and elongation, and ultimately, plant death.[\[18\]](#)

The mechanism of action involves the perception of the synthetic auxin by specific receptor proteins in the plant, such as the TIR1/AFB family of F-box proteins.[\[16\]](#)[\[18\]](#) This binding event leads to the degradation of transcriptional repressors (Aux/IAA proteins), which in turn activates the expression of auxin-responsive genes.[\[16\]](#)[\[17\]](#) The overstimulation of these pathways results in a cascade of physiological effects, including increased production of ethylene and abscisic acid (ABA), leading to senescence, tissue decay, and growth inhibition.[\[15\]](#)[\[17\]](#)[\[18\]](#)

Simplified Auxin Herbicide Signaling Pathway

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